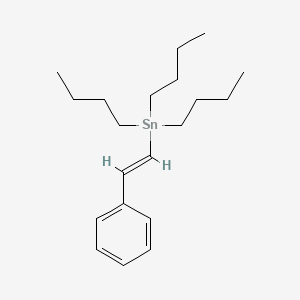

Tributyl(phenylethenyl)tin

Description

Properties

IUPAC Name |

tributyl-[(E)-2-phenylethenyl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENXCDRAXNPDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tributyl(phenylethenyl)tin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tributyl(phenylethenyl)tin, also known as (E)-tributyl(styryl)stannane. As a cornerstone of structural elucidation in organometallic chemistry, NMR spectroscopy offers unparalleled insight into the molecular framework of this versatile reagent. This document is intended to serve as a comprehensive resource for researchers employing this compound in synthetic applications, particularly in cross-coupling reactions and the synthesis of complex organic molecules.

Introduction: The Significance of this compound and its NMR Characterization

This compound is a key organotin reagent utilized in a variety of organic transformations, most notably in Stille cross-coupling reactions to form carbon-carbon bonds. Its utility lies in the predictable reactivity of the tin-carbon bond, allowing for the stereospecific transfer of the phenylethenyl group to an organic electrophile.

Precise structural confirmation of this reagent is paramount to ensure the desired reactivity and to avoid the introduction of impurities into complex synthetic pathways. ¹H and ¹³C NMR spectroscopy are the most powerful and routinely used analytical techniques for this purpose. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the stereochemistry of the vinyl group. This guide will delve into the detailed interpretation of these spectral features.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound, based on analysis of similar organotin compounds and general principles of NMR spectroscopy. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) at ambient temperature.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-α (vinyl) | 6.8 - 7.2 | Doublet | JHα-Hβ = ~19 Hz, JSn-Hα = ~70-80 Hz | 1H |

| H-β (vinyl) | 6.2 - 6.6 | Doublet | JHα-Hβ = ~19 Hz, JSn-Hβ = ~140-160 Hz | 1H |

| H-ortho (phenyl) | 7.3 - 7.5 | Multiplet | 2H | |

| H-meta (phenyl) | 7.2 - 7.4 | Multiplet | 2H | |

| H-para (phenyl) | 7.1 - 7.3 | Multiplet | 1H | |

| -Sn-CH₂- (butyl) | 0.9 - 1.1 | Triplet | J = ~8 Hz | 6H |

| -CH₂- (butyl) | 1.4 - 1.6 | Sextet | J = ~7 Hz | 6H |

| -CH₂- (butyl) | 1.2 - 1.4 | Sextet | J = ~7 Hz | 6H |

| -CH₃ (butyl) | 0.8 - 0.9 | Triplet | J = ~7 Hz | 9H |

Expert Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the vinylic, aromatic, and butyl protons.

-

Vinylic Protons (H-α and H-β): The two vinylic protons appear as distinct doublets. The large coupling constant of approximately 19 Hz between them is indicative of a trans configuration, a critical piece of stereochemical information. Furthermore, these signals are expected to exhibit satellite peaks due to coupling with the tin isotopes ¹¹⁷Sn and ¹¹⁹Sn. The magnitude of the tin-proton coupling constants (JSn-H) is a valuable diagnostic tool, with the two-bond coupling (²JSn-Hβ) typically being larger than the three-bond coupling (³JSn-Hα).

-

Aromatic Protons: The protons of the phenyl group will appear as a complex multiplet in the aromatic region of the spectrum. The ortho, meta, and para protons will have slightly different chemical shifts due to their proximity to the vinyl group.

-

Butyl Protons: The three methylene groups of the butyl chains will appear as overlapping multiplets, while the terminal methyl group will be a triplet. The integration of these signals (6H, 6H, 6H, and 9H, respectively) is a key indicator of the presence of the three butyl groups attached to the tin atom.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound are presented below. These spectra are typically proton-decoupled, resulting in singlet signals for each unique carbon atom.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-ipso (phenyl) | 142 - 144 |

| C-α (vinyl) | 140 - 142 |

| C-ortho (phenyl) | 128 - 130 |

| C-para (phenyl) | 127 - 129 |

| C-meta (phenyl) | 125 - 127 |

| C-β (vinyl) | 128 - 130 |

| -Sn-CH₂- (butyl) | 29 - 31 |

| -CH₂- (butyl) | 27 - 29 |

| -CH₂- (butyl) | 13 - 15 |

| -CH₃ (butyl) | 9 - 11 |

Expert Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, confirming the carbon framework of the molecule.

-

Vinylic and Aromatic Carbons: The carbons of the phenylethenyl group are found in the downfield region of the spectrum. The chemical shifts of the vinylic carbons are influenced by the electronegativity of the tin atom and the resonance effects of the phenyl group. The ipso-carbon of the phenyl ring, directly attached to the vinyl group, will have a distinct chemical shift from the other aromatic carbons.

-

Butyl Carbons: The four distinct carbon environments of the butyl chains appear in the upfield region of the spectrum. The carbon directly attached to the tin atom will show coupling to the tin isotopes, which can be observed in a proton-coupled ¹³C NMR spectrum or as satellite peaks in a high-resolution proton-decoupled spectrum.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for organotin compounds like this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is crucial to use a high-purity deuterated solvent to minimize interfering signals.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on modern spectrometers.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 5 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay ensures accurate integration.

-

Number of Scans: 8-16 scans are typically sufficient.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 250 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve adequate signal-to-noise due to the low natural abundance of the ¹³C isotope.

Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and Key NMR Insights

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon environments that are differentiated in the NMR spectra.

Caption: Molecular structure of this compound with key NMR-active nuclei highlighted.

Conclusion: The Power of a Well-Interpreted NMR Spectrum

A thorough understanding of the ¹H and ¹³C NMR spectra of this compound is indispensable for any researcher utilizing this compound. The data presented in this guide, while predicted, are based on sound spectroscopic principles and data from closely related structures, providing a reliable framework for the identification and purity assessment of this important organometallic reagent. By following the outlined experimental protocols, scientists can confidently acquire and interpret high-quality NMR data, ensuring the integrity of their synthetic endeavors.

References

-

Royal Society of Chemistry. Synthesis of Vinylsilanes via Copper-Catalyzed Silylation of Styrenes with Silanes. [Link]

-

IMSERC. NMR Periodic Table: Tin NMR. [Link]

-

Dalton Transactions. Syntheses and exploration of the catalytic activities of organotin(iv) compounds. [Link]

-

MDPI. Tetra(phenylethynyl)tin Is a New Reagent for Solvent-Free Alkynylation of Imines. [Link]

An In-depth Technical Guide to the Safe Handling and Management of Organotin Reagents

This guide provides a comprehensive overview of the essential safety and handling precautions for organotin reagents, designed for researchers, scientists, and drug development professionals. Synthesizing technical data with field-proven insights, this document serves as a critical resource for ensuring a safe and compliant laboratory environment when working with these potent and hazardous compounds.

Understanding the Inherent Risks of Organotin Compounds

Organotin compounds, characterized by at least one covalent bond between tin and a carbon atom, are a diverse class of reagents with wide-ranging applications in organic synthesis.[1] However, their utility is matched by significant toxicity, necessitating stringent safety protocols. The biological activity and toxicity of organotin compounds are primarily determined by the number and nature of the organic groups attached to the tin atom.

1.1. Toxicity Profile: A Structure-Activity Relationship

The toxicity of organotin compounds generally follows a trend based on the number of organic substituents:

-

Tri-substituted organotins (R3SnX): These are the most toxic class of organotin compounds to mammals.[2] They are potent neurotoxins and can cause severe damage to the central nervous system (CNS).[1][3] Examples include trimethyltin (TMT) and triethyltin (TET), which are known to induce neuronal cell death. Tributyltin (TBT) and triphenyltin (TPT) are also highly toxic and can act as endocrine disruptors.[4]

-

Di-substituted organotins (R2SnX2): These compounds are generally less toxic than their tri-substituted counterparts but still pose significant health risks. Their primary effects are on the immune system and skin.

-

Mono-substituted organotins (RSnX3): These are the least toxic of the organotin compounds.

-

Tetra-substituted organotins (R4Sn): The toxicity of these compounds is related to their in vivo conversion to tri-substituted species.[3] For instance, tetramethyltin is particularly dangerous due to its volatility and conversion to the highly neurotoxic trimethyltin.[3]

The nature of the alkyl or aryl group also influences toxicity, with shorter alkyl chains (methyl, ethyl) exhibiting the highest toxicity.[2][3]

1.2. Primary Routes of Exposure and Target Organs

Exposure to organotin compounds can occur through inhalation, ingestion, and skin or eye contact.[5] The primary target organs for organotin toxicity include:

-

Central Nervous System (CNS): Tri-substituted organotins are potent neurotoxins that can lead to symptoms such as headaches, dizziness, psycho-neurologic disturbances, and in severe cases, permanent neurological damage or death.[1][3][5]

-

Liver and Kidneys: Organotins can cause damage to the liver and kidneys.[1][6][7] Studies have shown that exposure can lead to enzymatic alterations, vacuolar degeneration of renal tubules, and increased blood urea nitrogen (BUN) levels.[6][7]

-

Skin and Eyes: Direct contact can cause severe irritation, burns, and dermatitis.[1][5]

-

Respiratory System: Inhalation of vapors, dusts, or mists can lead to irritation of the respiratory tract.[1]

The Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with organotin reagents, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures to ensure personnel safety.

Caption: The Hierarchy of Controls model, prioritizing safety measures from most to least effective.

2.1. Elimination and Substitution

The most effective safety measure is to eliminate the use of organotin reagents if possible. If elimination is not feasible, consider substituting with a less hazardous alternative. This requires a thorough evaluation of the chemical process to determine if other reagents can achieve the desired outcome with a more favorable safety profile.

2.2. Engineering Controls: The First Line of Defense

When organotin reagents are necessary, engineering controls are the primary means of minimizing exposure.

-

Chemical Fume Hoods: All work with organotin compounds must be conducted in a properly functioning chemical fume hood.[8][9] The sash should be kept as low as possible to maximize containment.[8]

-

Ventilation: Adequate ventilation is crucial to prevent the accumulation of hazardous vapors.[1]

-

Glove Boxes: For highly toxic or volatile organotin compounds, the use of a glove box provides an additional layer of containment.

2.3. Administrative Controls: Standard Operating Procedures and Training

Administrative controls are work practices and procedures that reduce the likelihood of exposure.

-

Designated Areas: Clearly define and label designated areas for the storage and handling of organotin reagents.[8]

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving organotin compounds. These SOPs should be readily accessible to all laboratory personnel.[8]

-

Training: All personnel who handle organotin reagents must receive comprehensive training on their hazards, safe handling procedures, emergency protocols, and waste disposal.[1] This training should be documented and refreshed periodically.

-

Working Alone: Never work with organotin reagents when alone in the laboratory.[8]

2.4. Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be considered the last line of defense after engineering and administrative controls have been implemented.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[10] A face shield should be worn in addition to goggles when there is a significant splash hazard.[10] | Protects against splashes and vapors that can cause severe eye irritation or burns.[1] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for the specific organotin compound being used. Double gloving is recommended. | Prevents skin contact, a primary route of exposure that can lead to irritation, burns, and systemic toxicity.[1] |

| Body Protection | A flame-retardant or cotton laboratory coat.[8] For larger scale operations or when there is a high risk of splashing, a chemically resistant apron or suit should be worn. | Protects the skin from contamination.[8] |

| Respiratory Protection | The need for respiratory protection should be determined by a formal risk assessment. If required, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[5] | Protects against the inhalation of toxic vapors, dusts, or mists.[1] |

Safe Handling and Experimental Protocols

Meticulous adherence to established protocols is paramount when working with organotin reagents.

3.1. General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe mists, vapors, or sprays.[9]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[9]

-

Handle in accordance with good industrial hygiene and safety practices.[9]

3.2. Protocol for Transferring Air-Sensitive Organotin Reagents

Many organotin reagents, such as tri-n-butyltin hydride, are air-sensitive and may react with water to produce flammable gases.[8] The following protocol outlines the safe transfer of such reagents using a syringe.

Experimental Protocol: Syringe Transfer of an Air-Sensitive Organotin Reagent

-

Preparation:

-

Ensure all glassware is flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[8]

-

The reaction flask should be charged with dry solvents and other reagents and maintained under an inert atmosphere.[8]

-

The organotin reagent bottle, typically a Sure/Seal™ bottle, should be clamped securely in the fume hood.[8]

-

-

Syringe Preparation:

-

Select a clean, dry syringe of the appropriate size.

-

Purge the syringe with an inert gas.

-

-

Reagent Transfer:

-

Pierce the septum of the Sure/Seal™ bottle with the needle of the purged syringe.

-

Slowly draw the desired volume of the organotin reagent into the syringe.

-

To prevent drips and reaction with air, draw a small amount of inert gas into the syringe after the liquid.[8]

-

-

Addition to Reaction:

-

Quickly transfer the syringe to the reaction flask and pierce the septum.

-

Add the reagent to the reaction mixture slowly and carefully.

-

-

Post-Transfer Cleaning:

Waste Management and Decontamination

Proper management of organotin waste is crucial to prevent environmental contamination and accidental exposure.

4.1. Waste Segregation and Labeling

-

All organotin waste, including excess reagents, reaction byproducts, and contaminated materials (e.g., gloves, filter paper, silica gel), must be collected in a dedicated, clearly labeled, and sealed waste container.[2][11][12]

-

The container should be marked with the words "Organotin Wastes" in large letters.[12]

4.2. Decontamination of Glassware

Glassware that has been in contact with organotin compounds should be decontaminated before routine cleaning.

Decontamination Protocol: Glassware

-

Initial Rinse: Rinse the glassware with an organic solvent (e.g., acetone, hexanes, or toluene) to remove the bulk of the organotin residue.[8][11] Collect this rinse as organotin waste.

-

Oxidative Quenching: Immerse the rinsed glassware in a bleach (sodium hypochlorite) solution or a 10% hydrogen peroxide solution overnight.[11] This will oxidize the organotin compounds to less toxic inorganic tin species.

-

Final Cleaning: After the oxidative quench, the glassware can be washed using standard laboratory procedures.

Emergency Procedures: Preparedness and Response

In the event of an emergency involving organotin reagents, a swift and informed response is critical.

Caption: A workflow for responding to an emergency involving organotin exposure.

5.1. Skin Contact

-

Immediately remove all contaminated clothing.[8]

-

Flush the affected area with copious amounts of water for at least 15 minutes.[1][8][13]

-

Wash the skin with soap and water.[2]

5.2. Eye Contact

-

Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1][13]

5.3. Inhalation

-

Move the affected person to fresh air.[2]

-

If breathing has stopped, trained personnel should begin artificial respiration. Do not use mouth-to-mouth resuscitation.[13]

5.4. Ingestion

5.5. Spills

-

In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a spill pillow).[2]

-

Place the absorbent material in a sealed container for proper disposal.[2]

-

For large spills, evacuate the area and contact the appropriate emergency response team.

-

Respiratory protection may be necessary for spill cleanup.[2]

Occupational Exposure Limits

Several regulatory agencies have established occupational exposure limits (OELs) for organotin compounds to protect workers.

| Agency | Exposure Limit (TWA for an 8-10 hour workday) |

| OSHA (Occupational Safety and Health Administration) | 0.1 mg/m³ (as tin)[5][14] |

| NIOSH (National Institute for Occupational Safety and Health) | 0.1 mg/m³ (as tin)[14] |

| ACGIH (American Conference of Governmental Industrial Hygienists) | TLV-TWA: 0.1 mg/m³ (as tin); STEL: 0.2 mg/m³ (as tin)[2] |

Conclusion

Organotin reagents are valuable tools in chemical synthesis, but their inherent toxicity demands the utmost respect and caution. By understanding the risks, implementing a robust hierarchy of controls, and strictly adhering to safe handling protocols, researchers can minimize the potential for hazardous exposures. A proactive and well-informed approach to safety is not merely a matter of compliance but a fundamental responsibility in the scientific community.

References

- ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.).

- Standard Operating Procedures - Del Valle Lab. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).

- 36: Organotin pesticides - Croner-i. (n.d.).

- Dealing with Organotin reactions - ECHEMI. (n.d.).

- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.).

- Organotin Compounds Toxicity: Focus on Kidney - Frontiers. (2018, May 21).

- PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI. (n.d.).

- NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) - CDC. (n.d.).

- How toxic organotin compounds really are? : r/Chempros - Reddit. (2023, March 7).

- Organotin Compounds Toxicity: Focus on Kidney - PMC. (2018, May 22).

- Molecular mechanisms of environmental organotin toxicity in mammals - PubMed. (n.d.).

- Organotin Waste Materials Chemical Control Order 1989 - NSW Environment Protection Authority. (1989, March 17).

- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 3. reddit.com [reddit.com]

- 4. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]

- 6. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. delvallelab.weebly.com [delvallelab.weebly.com]

- 9. fishersci.fr [fishersci.fr]

- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 11. echemi.com [echemi.com]

- 12. epa.nsw.gov.au [epa.nsw.gov.au]

- 13. bsc.croneri.co.uk [bsc.croneri.co.uk]

- 14. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Tributyl(phenylethenyl)tin [CAS: 79159-76-5]

Topic: Tributyl(phenylethenyl)tin (Styryltributyltin) Content Type: Technical Guide & Operational Framework Audience: Synthetic Chemists, Process Engineers, and HSE Officers

Chemical Identity & Strategic Utility

This compound , often referred to as Styryltributyltin , is a specialized organometallic reagent used primarily in Palladium-catalyzed cross-coupling reactions (Stille coupling). It serves as a nucleophilic source of the styryl group (

Physiochemical Profile

| Property | Data |

| CAS Number | 79159-76-5 (predominantly trans isomer) |

| IUPAC Name | Tributyl[(E)-2-phenylethenyl]stannane |

| Formula | |

| Molecular Weight | 393.19 g/mol |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Solubility | Soluble in THF, Toluene, DMF, Hexanes; Insoluble in water |

| Stability | Air-stable for short periods; hydrolyzes slowly in moisture; light sensitive. |

The Hazard Matrix: Mechanism & Mitigation

Critical Warning: Organotin compounds exhibit a deceptive toxicity profile. Unlike acute irritants that cause immediate pain, organotins can be absorbed through the skin without immediate sensation, leading to delayed neurotoxicity and severe endocrine disruption.

Toxicological Mechanism[1]

-

Oxidative Phosphorylation Uncoupling: The tributyltin (TBT) moiety binds to the

portion of ATP synthase and disrupts the proton gradient in mitochondria, leading to cellular energy failure. -

Immunotoxicity: TBT compounds induce thymic atrophy, severely compromising the immune system (lymphopenia).

-

Endocrine Disruption: Acts as an obesogen (activates PPAR

) and causes imposex in marine life at femtomolar concentrations.

Hierarchy of Controls (Visualized)

The following decision tree outlines the mandatory safety logic for handling this reagent.

Figure 1: Operational safety hierarchy emphasizing the insufficiency of standard nitrile gloves against organotins.

Experimental Protocol: The Stille Cross-Coupling

Objective: Synthesis of a substituted stilbene via coupling of this compound with an aryl halide.

Reagent Setup

-

Catalyst:

(Tetrakis) or -

Solvent: Toluene (anhydrous) or DMF (degassed).

-

Additives: CuI (Copper(I) iodide) can accelerate the reaction ("Copper effect").

Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry a Schlenk flask or microwave vial under vacuum; backfill with Argon.

-

Charging: Add the aryl halide (1.0 equiv), this compound (1.1 equiv), and catalyst (2-5 mol%) to the flask.

-

Note: If using a liquid aryl halide, add it via syringe after the solvent.

-

-

Solvation: Add anhydrous Toluene (0.1 M concentration relative to limiting reagent).

-

Reaction: Heat to reflux (

) for 12-24 hours. Monitor by TLC. The spot for the tin reagent is usually non-polar (high -

The "Sn-F" Workup (Crucial Step):

-

Problem: Tributyltin halides (byproducts) are soluble oils that streak on silica columns, contaminating the product.

-

Solution: Add aqueous Potassium Fluoride (KF) or a solution of KF on Celite.

- . Tributyltin fluoride is an insoluble polymeric solid.

-

Procedure: Dilute the reaction mixture with ether.[4] Add saturated aqueous KF. Stir vigorously for 30 minutes. A white precipitate (

) will form. Filter through a pad of Celite/Silica. The filtrate contains your product, largely free of tin.

-

Reaction Mechanism & Workup Logic

Figure 2: The Stille catalytic cycle integrated with the Potassium Fluoride (KF) remediation pathway.

Environmental Stewardship & Disposal

Organotins are marine pollutants of the highest order.[1] They bioaccumulate in the food chain.

-

Quenching: Do not quench down the sink. All washes (including the KF aqueous layer) must be treated as heavy metal waste.

-

Segregation: Use a dedicated waste container labeled "ORGANOTIN WASTE."

-

Decontamination: Glassware should be rinsed with dichloromethane, then washed in a base bath (alcoholic KOH) if compatible, to cleave residual organotin residues before general washing.

References

-

Sigma-Aldrich. (2024).[5] this compound Safety Data Sheet. Merck KGaA.

-

Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][4][6][7] Organic Reactions.[2][4] Wiley.[6][8]

- Renaud, P., et al. (1998). "Fluoride Workup for Stille Couplings." Journal of Organic Chemistry. (Validating the KF workup method for tin removal).

-

ECHA (European Chemicals Agency). (2024). Bis(tributyltin) oxide and related compounds - Substance Information.

-

PubChem. (2024).[6] Tributyl(phenylethenyl)stannane. National Library of Medicine.

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Tin - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 顺-三丁基[2-乙氧基乙烯基]锡烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 79159-76-5 [sigmaaldrich.com]

- 7. chemistry.msu.edu [chemistry.msu.edu]

- 8. Tributylstannanyl | C12H27Sn | CID 3032732 - PubChem [pubchem.ncbi.nlm.nih.gov]

discovery and history of tributyl(phenylethenyl)tin

Discovery, Synthesis, and Application in Cross-Coupling Catalysis

Executive Summary

Tributyl(phenylethenyl)tin (also known as tributyl(styryl)tin) is a seminal organostannane reagent (

Part 1: Historical Genesis & The "Styryl" Benchmark

The utility of this compound emerged from the race to develop mild C-C bond formation methods in the late 1970s. While organotin compounds were known since Edward Frankland's work in 1849, their application in catalysis remained dormant until the "Palladium Era."

The Eaborn-Migita-Stille Timeline

The molecule's history is inseparable from the discovery of the Stille Reaction.[1]

-

1976 (The Precursor): Colin Eaborn published the first Pd-catalyzed cross-coupling of organotins with aryl halides.[2] However, yields were erratic.

-

1977 (The Breakthrough): Toshihiko Migita and Masanori Kosugi demonstrated that vinyl and aryl tin reagents could couple with acid chlorides. This was the first hint that

hybridized ligands (like the phenylethenyl group) transferred preferentially over the -

1978 (The Generalization): John K. Stille perfected the conditions, using this compound as a model substrate to demonstrate high stereoretention and mild reaction conditions.

Why this molecule? Researchers favored this compound because the styryl group provides a distinct UV chromophore for monitoring reaction progress (unlike simple vinyl stannanes) and offers crystalline derivatives that simplify isolation compared to volatile lower-molecular-weight stannanes.

Part 2: Synthesis & Characterization Protocols

There are two primary routes to synthesize this compound. The choice depends on the required stereochemistry (

Method A: Hydrostannylation of Phenylacetylene (The "Atom Economy" Route)

This is the industry-standard approach for generating the thermodynamically stable

Mechanism:

The reaction involves the addition of tributyltin hydride (

-

Radical Initiation (AIBN): Often yields a mixture of E-isomer and the geminal (

-) isomer. -

Pd-Catalysis: Highly selective for the

-isomer via syn-addition.

Experimental Protocol: Pd-Catalyzed Hydrostannylation

Field Insight: Organotins are notorious for streaking on silica gel. This protocol includes a specific workup to mitigate tin residue.

Reagents:

-

Phenylacetylene (10.0 mmol)

-

Tributyltin hydride (11.0 mmol)

- (0.5 mol%)

-

Solvent: THF (anhydrous)

Workflow:

-

Setup: Flame-dry a two-neck round-bottom flask under Argon.

-

Addition: Charge flask with phenylacetylene and catalyst in THF. Dropwise add

over 20 minutes. Note: The reaction is exothermic; control addition rate. -

Reaction: Stir at room temperature for 2 hours. The color usually shifts from yellow to orange/brown.

-

Workup (Critical Step): Remove solvent in vacuo. To remove excess tin hydride, stir the residue with 10% KF (aqueous) and ether. The KF precipitates tin fluorides, which are easier to filter than the sticky hydride residues.

-

Purification: Distillation is preferred (

@ 0.1 mmHg) over chromatography to avoid decomposition.

Visualization: Synthesis Workflow

Caption: Figure 1.[3][4] Pd-catalyzed hydrostannylation workflow ensuring (E)-selectivity and fluoride-based removal of tin byproducts.

Characterization Data

The validity of the synthesis is confirmed primarily by

| Parameter | Diagnostic Value | Interpretation |

| Typical range for vinyl-tributylstannanes. Upfield relative to | ||

| Olefinic protons. | ||

| 19.2 Hz | CRITICAL: Large coupling constant confirms trans (E) geometry. (Z-isomer is ~12 Hz). | |

| ~50-60 Hz | Tin satellites flanking the proton signals confirm the Sn-C bond. | |

| Boiling Point | High boiling point requires high-vacuum distillation. |

Part 3: Mechanistic Role in Catalysis[5]

This compound is designed to exploit the Transmetallation step of the catalytic cycle.

The "Dummy Ligand" Concept

The molecule contains one "active" group (phenylethenyl) and three "dummy" groups (butyl).

-

Selectivity: In the Stille cycle, the rate of transmetallation from Sn to Pd depends on the hybridization of the carbon attached to tin:

-

Outcome: The phenylethenyl group transfers >1000x faster than the butyl groups, ensuring that the butyl groups remain on the tin waste product (

) and do not contaminate the final coupled product.

Visualization: The Stille Catalytic Cycle

Caption: Figure 2. The Stille Cycle. The styryl group transfers selectively due to sp2 hybridization, leaving butyl groups on the tin.

Part 4: Safety & Handling (E-E-A-T Critical)

Warning: Organotin compounds are potent neurotoxins and endocrine disruptors.

-

Toxicity: Tributyltin (TBT) derivatives can cross the blood-brain barrier. They are also severe marine pollutants (causing imposex in mollusks).

-

Decontamination:

-

Glassware must not be washed in standard dishwashers immediately.

-

Protocol: Soak all glassware in a bath of ethanolic KOH (potassium hydroxide) or bleach to cleave the Sn-C bonds before washing.

-

-

Odor Control: Organotins have a distinct, unpleasant, and persistent smell. All work must be performed in a high-velocity fume hood.

References

-

Eaborn, C., et al. (1976).[1] Aromatic substitution by trimethyltin and tributyltin groups. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Kosugi, M., & Migita, T. (1977).[1][5] Reaction of organotin compounds with aryl halides catalyzed by palladium. Chemistry Letters. Link

-

Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society. Link

-

Farina, V., et al. (1997).[5] The Stille Reaction. Organic Reactions. Link

-

BenchChem. (2025).[6] Safety Data Sheet: Tributyl(vinyl)tin derivatives. Link(Generalized source for safety data context).

Sources

- 1. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 4. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

palladium catalysts for Stille coupling of vinylstannanes

An Application Guide to Palladium-Catalyzed Stille Coupling of Vinylstannanes

Authored by: A Senior Application Scientist

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of palladium catalysts for the Stille cross-coupling of vinylstannanes. The content herein is structured to provide not only procedural steps but also the underlying scientific principles that govern this powerful carbon-carbon bond-forming reaction.

Foundational Principles: The "Why" Behind the Stille Coupling

The Stille reaction is a cornerstone of modern organic synthesis, prized for its exceptional functional group tolerance, the stability of the organostannane reagents to air and moisture, and its efficacy in constructing complex molecular architectures.[1][2] The coupling of a vinylstannane with an organic electrophile (typically a vinyl or aryl halide/triflate) provides a stereospecific method for the synthesis of conjugated dienes and polyenes, which are common motifs in natural products and pharmaceuticals.[3][4]

The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this catalytic cycle is paramount to rational catalyst selection and reaction optimization.

The Catalytic Cycle: A Three-Act Play

The mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex, which undergoes oxidative addition with the organic electrophile (R¹-X).[5] This step forms a 16-electron Pd(II) intermediate. The reactivity order for the electrophile's leaving group (X) is generally I > Br > OTf >> Cl.[1] Vinyl chlorides are typically not reactive enough for this step under standard conditions.[1]

-

Transmetalation: This is often the rate-determining step of the entire cycle.[7] The organostannane transfers its vinyl group (R²) to the palladium center, displacing the halide (X), which then associates with the tin.[5] The reactivity of the groups attached to tin follows the general trend: alkynyl > alkenyl (vinyl) > aryl > allyl > alkyl.[5][7] This inherent reactivity difference allows for the selective transfer of the vinyl group, even when other alkyl groups (like butyl or methyl) are present on the tin atom.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two organic groups (R¹ and R²) are coupled to form the final product.[5] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. The stereochemistry of the vinyl partners is typically retained throughout this process.[1]

Key Reagents and Parameters: A Scientist's Guide to Choice

The success of a Stille coupling is not accidental; it is the result of deliberate choices regarding the catalyst, ligands, solvent, and any additives.

Palladium Catalyst Precursors

The active catalyst is a Pd(0) species, but it is often generated in situ from more stable Pd(0) or Pd(II) precursors.[5][6]

| Catalyst Precursor | Common Name / Formula | Oxidation State | Key Characteristics |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Pd(0) | Highly reactive and commonly used. However, it is sensitive to air and moisture, and the excess phosphine ligand can sometimes inhibit the reaction.[6][8] |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | Pd(0) | A more air-stable Pd(0) source compared to Pd(PPh₃)₄.[6] Requires the addition of an external ligand (e.g., PPh₃, AsPh₃). |

| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | Pd(II) | Air-stable and convenient to handle. It is reduced to the active Pd(0) species in the reaction mixture, often by the organostannane itself.[6][9] |

| Palladium(II) Acetate | Pd(OAc)₂ | Pd(II) | Another air-stable Pd(II) source that requires an external ligand and in situ reduction to form the active catalyst.[5][6] |

Expert Insight: For routine couplings, Pd(PPh₃)₄ is a reliable choice if handled under inert conditions. For scalability and ease of handling, starting with an air-stable Pd(II) precursor like PdCl₂(PPh₃)₂ or using the Pd₂(dba)₃/ligand system is often preferred.

The Role of Ligands

Ligands are not mere spectators; they are crucial for stabilizing the palladium center and modulating its reactivity. Phosphine ligands are the most common choice.

-

Triphenylphosphine (PPh₃): The workhorse ligand for Stille couplings. It provides a good balance of steric and electronic properties for a wide range of substrates.

-

Tri(2-furyl)phosphine (TFP) & Triphenylarsine (AsPh₃): These ligands can lead to significant rate accelerations compared to PPh₃, particularly by facilitating the reductive elimination step.[5]

-

Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, XPhos): These ligands are often employed for more challenging couplings, such as those involving less reactive aryl chlorides.[7] Their steric bulk can promote the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[1]

Solvents and Additives: Fine-Tuning the Reaction Environment

-

Solvents: Anhydrous, degassed polar aprotic solvents are standard.

-

Additives: The use of additives can dramatically improve reaction rates and yields.

-

Copper(I) Iodide (CuI): A co-catalytic amount of CuI can enhance the reaction rate by a factor of >10³.[1] The proposed mechanism involves the copper salt facilitating the transmetalation step, possibly by forming a more reactive organocuprate intermediate.[1] This is particularly effective for sterically hindered substrates.[2][10]

-

Lithium Chloride (LiCl): In solvents like THF, LiCl is a powerful rate accelerant.[1] It is believed to work by enhancing solvent polarity and potentially by displacing the halide on the palladium center, making the complex more susceptible to transmetalation.[1][5] Caution: In some cases where the transmetalation proceeds via a different mechanism (a "cyclic" pathway), LiCl can actually inhibit the reaction.[1]

-

Fluoride Sources (CsF, TBAF): Fluoride ions can coordinate to the organotin reagent, forming a hypervalent tin species that is more nucleophilic and undergoes transmetalation more rapidly.[2][7]

-

Experimental Protocols: From Theory to Practice

The following is a general, representative protocol for the Stille coupling of a vinylstannane with a vinyl bromide. Safety Precaution: Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

General Workflow Diagram

Caption: General experimental workflow for a Stille coupling reaction.

Protocol: Synthesis of (E)-Stilbene via Stille Coupling

This protocol describes the coupling of (E)-(2-tributylstannyl)ethene with bromobenzene.

Reagents & Materials:

-

Bromobenzene (1.0 mmol, 1.0 eq)

-

(E)-(2-tributylstannyl)ethene (1.1 mmol, 1.1 eq)

-

PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

-

Anhydrous, degassed DMF (5 mL)

-

Round-bottom flask, condenser, magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 21 mg, 0.03 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: Using syringes, add the anhydrous, degassed DMF (5 mL), followed by bromobenzene (105 µL, 1.0 mmol), and finally (E)-(2-tributylstannyl)ethene (365 µL, 1.1 mmol).

-

Degassing (Optional but Recommended): For sensitive substrates, the resulting mixture can be further degassed by bubbling the inert gas through the solution for 5 minutes.

-

Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.[9]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour. This step precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate (3 x 15 mL).

-

Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-stilbene.

References

-

Stille Coupling. (n.d.). OpenOChem Learn. Retrieved February 24, 2024, from [Link]

-

Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved February 24, 2024, from [Link]

-

Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2024, from [Link]

-

Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. (n.d.). MSU Chemistry. Retrieved February 24, 2024, from [Link]

-

Stille reaction. (n.d.). Wikipedia. Retrieved February 24, 2024, from [Link]

-

Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021, March 5). National Institutes of Health. Retrieved February 24, 2024, from [Link]

-

Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. (n.d.). Journal of Materials Chemistry C. Retrieved February 24, 2024, from [Link]

-

Vinylstannane 207 underwent carbonylative Stille coupling to form... (n.d.). ResearchGate. Retrieved February 24, 2024, from [Link]

-

Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. Retrieved February 24, 2024, from [Link]

-

Stille Cross-Coupling. (2025, March 23). J&K Scientific LLC. Retrieved February 24, 2024, from [Link]

-

Stille coupling of aryl iodides with vinylstannanes. (n.d.). ResearchGate. Retrieved February 24, 2024, from [Link]

-

The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved February 24, 2024, from [Link]

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). National Institutes of Health. Retrieved February 24, 2024, from [Link]

-

Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies. (n.d.). Journal of the American Chemical Society. Retrieved February 24, 2024, from [Link]

-

The Stille Reaction. (n.d.). Chem 115 Myers. Retrieved February 24, 2024, from [Link]

-

Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH. Retrieved February 24, 2024, from [Link]

-

Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh 3 )(DMF) Is the Species Reacting with Vinylstannane in DMF. (2025, August 6). ResearchGate. Retrieved February 24, 2024, from [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.msu.edu [chemistry.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]

- 9. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

tributyl(phenylethenyl)tin coupling with aryl triflates

Application Note: High-Efficiency Synthesis of Stilbenes via Stille Coupling of Aryl Triflates and Tributyl(phenylethenyl)tin

Executive Summary

This guide details the protocol for the Stille cross-coupling of aryl triflates with This compound (styryltributyltin) to synthesize functionalized stilbenes. While aryl halides are traditional electrophiles, aryl triflates (

Key Technical Insight: The coupling of triflates requires specific additives (LiCl) to modulate the palladium catalytic cycle, a nuance often overlooked in standard halide protocols. This guide focuses on the "Chloride Effect" and rigorous tin remediation strategies to ensure pharmaceutical-grade purity.

Mechanistic Insight: The "Chloride Effect"

To master this reaction, one must understand why standard Stille conditions (used for iodides) often fail with triflates.

-

Oxidative Addition:

inserts into the -

The Triflate Problem: The triflate anion is a non-coordinating ligand. The resulting cationic Pd complex is electrophilic but sterically crowded or electronically unfavorable for the incoming neutral organostannane.

-

The LiCl Solution: Adding Lithium Chloride (LiCl) is not merely for ionic strength.[1] The chloride ion undergoes ligand exchange with the triflate, converting the complex to the neutral, more reactive

. This species undergoes transmetallation with the organotin reagent significantly faster than the triflate complex.

Figure 1: Catalytic Cycle & The Role of LiCl

Caption: The "Chloride Effect" facilitates the conversion of the unreactive cationic Pd-triflate species into the transmetallation-active Pd-chloride species.

Reagents & Preparation

Reagent Quality Control

| Component | Specification | Critical Notes |

| Aryl Triflate | >98% Purity | Prepared from phenols using |

| This compound | Usually the | |

| LiCl | Anhydrous | CRITICAL. Hygroscopic LiCl introduces water, which hydrolyzes triflates. Flame-dry LiCl under vacuum before use. |

| Solvent (DMF/Dioxane) | Anhydrous | Sparged with Argon/Nitrogen for 15 mins. Oxygen promotes homocoupling of the stannane. |

| Catalyst | Fresh, yellow crystals. If orange/brown, it is oxidized. |

Safety Warning: Organotins

-

Toxicity: Tributyltin compounds are neurotoxic and endocrine disruptors. All weighing must occur in a fume hood. Double-gloving (Nitrile) is mandatory.

-

Waste: Segregate all tin waste into specific "Heavy Metal/Organotin" waste streams. Do not mix with general organic solvents.

Protocol 1: Standard Thermal Coupling (High Precision)

This method is the "Gold Standard" for scalability and reliability.

Scale: 1.0 mmol (Representative)

Step-by-Step Methodology:

-

Vessel Preparation: Flame-dry a 25 mL Schlenk tube or a heavy-walled pressure vial containing a magnetic stir bar. Cool under a stream of Argon.

-

Solids Addition:

-

Add LiCl (127 mg, 3.0 mmol, 3.0 equiv). Note: Ensure LiCl is dry.

-

Add

(58 mg, 0.05 mmol, 5 mol%).

-

-

Inert Atmosphere: Cap the vessel with a rubber septum. Evacuate and backfill with Argon three times.

-

Liquid Addition:

-

Add Anhydrous DMF (5.0 mL) via syringe.

-

Add Aryl Triflate (1.0 mmol, 1.0 equiv).

-

Add This compound (431 mg / ~390 µL, 1.1 mmol, 1.1 equiv).

-

-

Reaction:

-

Replace septum with a Teflon-lined screw cap (if using a pressure vial) or seal the Schlenk tube.

-

Heat to 80–90°C in an oil bath.

-

Monitor by TLC or LC-MS. Typical reaction time: 4–12 hours.

-

Endpoint: Disappearance of Aryl Triflate.

-

-

Workup (Tin Remediation):

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL).

-

KF Wash (Crucial): Wash the organic layer with a saturated aqueous solution of Potassium Fluoride (KF) (2 x 15 mL). This converts soluble

into insoluble polymeric -

Filter the biphasic mixture through a pad of Celite to remove the tin fluoride solids.

-

Wash the filtrate with water (2 x) and brine (1 x).

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

Flash Column Chromatography (Silica Gel).

-

Note: If tin residues persist (streaking on TLC), use 10% w/w finely ground KF in the silica gel column.

-

Protocol 2: Microwave-Assisted (Rapid Screening)

Ideal for medicinal chemistry library generation where speed is prioritized over scale.

Scale: 0.2 mmol

-

Setup: In a 2–5 mL microwave process vial, add:

-

Aryl Triflate (0.2 mmol)

-

This compound (0.24 mmol)

-

LiCl (0.6 mmol)

- (0.01 mmol, 5 mol%)

-

Anhydrous NMP (N-Methyl-2-pyrrolidone) (1.5 mL)

-

-

Irradiation: Cap and crimp. Pre-stir for 30 seconds.

-

Parameters:

-

Temperature: 120°C

-

Hold Time: 15–20 minutes

-

Absorption Level: High

-

-

Workup: Dilute with ether, wash with KF solution, filter, and purify as above.

Experimental Workflow Diagram

Caption: Operational workflow emphasizing the critical KF wash step for tin removal.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Catalyst Deactivation ("Pd Black") | Add extra ligand ( |

| Starting Material Remains | "Triflate Collapse" | Hydrolysis of triflate occurred. Ensure LiCl and Solvent are strictly anhydrous. |

| Homocoupling (Ph-CH=CH-CH=CH-Ph) | Oxidative Dimerization | Oxygen leak in the system. Check seals. Use freeze-pump-thaw for solvents. |

| Product Contaminated with Tin | Inefficient Workup | Use "Fused KF-Silica" for chromatography or wash with 1M NaOH if product is base-stable. |

References

-

Echavarren, A. M., & Stille, J. K. (1987). Palladium-catalyzed coupling of aryl triflates with organostannanes.[3][4][5] Journal of the American Chemical Society, 109(18), 5478–5486.

-

Scott, W. J., Crisp, G. T., & Stille, J. K. (1984). Palladium-catalyzed coupling of vinyl triflates with organostannanes.[5][6] Journal of the American Chemical Society, 106(16), 4630–4632.

-

Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes.[5][6] Synthetic and mechanistic studies. Journal of the American Chemical Society, 108(11), 3033–3040.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on LiCl effects).

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed coupling of aryl triflates with organostannanes. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. uwindsor.ca [uwindsor.ca]

- 6. pubs.acs.org [pubs.acs.org]

stereospecific synthesis of (E)-stilbenes from vinylstannanes

Application Note: Precision Synthesis of ( )-Stilbenes via Stereoretentive Stille Cross-Coupling

Executive Summary

The stereoselective synthesis of (

This guide details the optimized protocols for synthesizing (

Mechanistic Principles & Stereochemical Control

The Stereoretentive Cycle

The Stille coupling proceeds via a Pd(0)/Pd(II) catalytic cycle. The defining feature for stilbene synthesis is the Transmetallation step. Unlike sp³-hybridized alkyl stannanes which may undergo inversion, sp²-hybridized vinylstannanes undergo transmetallation with retention of configuration .

-

Oxidative Addition: Rate-limiting for aryl chlorides. Palladium inserts into the Ar-X bond.

-

Transmetallation: The stereodefining step. The vinyl group transfers from Tin (Sn) to Palladium (Pd) via a concerted mechanism that preserves the (

)-geometry. -

Reductive Elimination: Forms the C-C bond and regenerates Pd(0).

The "Copper Effect" (Farina-Liebeskind Modification)

For challenging substrates or to accelerate reaction rates (>100x), Copper(I) Iodide (CuI) is employed as a co-catalyst. CuI transmetallates with the stannane to form a transient, highly reactive organocopper species, which then transfers the vinyl group to Palladium. This "double transmetallation" bypasses the slow Sn-to-Pd transfer.

Pathway Visualization

The following diagram illustrates the standard cycle and the Copper-accelerated shunt pathway.

Figure 1: The Stille catalytic cycle showing the standard pathway (blue/grey) and the Copper-accelerated 'Farina' shunt pathway (red) which enhances rate without compromising stereochemistry.

Critical Parameters & Optimization Matrix

Success depends on matching the catalyst system to the substrate sterics and electronics.

| Parameter | Standard Conditions | "Difficult" Coupling (Steric/Deactivated) | Mechanistic Rationale |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) + AsPh₃ (8 mol%) | AsPh₃ (Triphenylarsine) is a "soft" ligand that dissociates easily, accelerating transmetallation. |

| Solvent | Toluene or THF | DMF or NMP | Polar aprotic solvents stabilize the ionic intermediates in the oxidative addition step. |

| Additive | None | CuI (10-20 mol%) | CuI facilitates the Sn |

| Temp | 80–100 °C | 40–60 °C | Copper acceleration allows for milder temperatures, preserving sensitive functional groups. |

| Stannane | Tributyl ( | Tributyl ( |

Experimental Protocols

Protocol A: Standard Synthesis of ( )-Stilbenes

Applicability: Unhindered aryl iodides/bromides and stable vinylstannanes.

Reagents:

-

Aryl Halide (1.0 equiv)

-

(

)-Tributyl(styryl)stannane (1.1 equiv) -

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

-

Toluene (anhydrous, degassed)

Procedure:

-

Inert Setup: Flame-dry a Schlenk flask or microwave vial and cool under a stream of Argon.

-

Charging: Add the Aryl Halide (1.0 mmol), (

)-Vinylstannane (1.1 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol). -

Solvation: Add anhydrous Toluene (5 mL, 0.2 M concentration). Note: Toluene must be sparged with Argon for 15 mins prior to use to prevent homocoupling.

-

Reaction: Seal the vessel and heat to 100 °C for 12–24 hours. Monitor by TLC or LCMS.

-

Endpoint: Reaction is complete when the Aryl Halide is consumed.

-

Workup: Cool to room temperature. Dilute with Et₂O (20 mL). Proceed immediately to Tin Removal Protocol (Section 5).

Protocol B: The "High-Performance" Method (Farina Conditions)

Applicability: Sterically hindered substrates (ortho-substituted), electron-rich aryl chlorides, or thermally sensitive compounds.

Reagents:

-

Aryl Halide (1.0 equiv)

-

(

)-Vinylstannane (1.1 equiv) -

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.025 equiv)

-

Triphenylarsine (AsPh₃) (0.10 equiv)

-

Copper(I) Iodide (CuI) (0.10 equiv)

-

DMF (anhydrous, degassed)

Procedure:

-

Catalyst Pre-formation: In the reaction vessel, dissolve Pd₂(dba)₃ and AsPh₃ in DMF. Stir at room temperature for 10 minutes. The solution should turn from purple/red to yellow/orange, indicating ligand exchange.

-

Addition: Add the Aryl Halide, (

)-Vinylstannane, and CuI. -

Reaction: Heat to 60 °C . Note: The presence of CuI often reduces reaction time to <4 hours.

-

Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF). Retain organic layer for Tin Removal.

Purification Module: The Tin Removal Strategy

The primary drawback of Stille coupling is the toxicity and lipophilicity of tributyltin byproducts (

Method: Potassium Fluoride (KF) / Silica Gel Solid-Phase Extraction

This method converts soluble tin halides into insoluble polymeric tin fluorides.

Workflow:

-

Preparation: Prepare a slurry of Silica Gel (SiO₂) mixed with Potassium Fluoride (KF) in a 50:50 weight ratio in EtOAc.

-

Treatment: Add the crude reaction mixture (dissolved in EtOAc) to the KF/SiO₂ slurry.

-

Stirring: Stir vigorously for 2 hours at room temperature.

-

Filtration: Filter the slurry through a pad of Celite. Rinse the pad thoroughly with EtOAc. The toxic tin residues remain trapped in the solid filter cake as insoluble fluorides (

). -

Final Purification: Concentrate the filtrate and perform a short flash column chromatography to isolate the pure (

)-stilbene.

Analytical Validation (QC)

To confirm the stereochemical integrity of the (

-

¹H NMR Spectroscopy:

-

Focus on the vinylic protons.

-

Criteria: The coupling constant (

) for the vinylic protons must be 15.0 – 16.5 Hz . -

Contrast: (

)-isomers typically display

-

-

HPLC/UPLC:

-

(

)-isomers are generally more planar and less polar than (

-

Workflow Visualization

Figure 2: Operational workflow from reaction setup to isolation of tin-free product.

References

-

Milstein, D., & Stille, J. K. (1978).[1] A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[1] Journal of the American Chemical Society, 100(11), 3636–3638.[1] Link

-

Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as a ligand. Journal of the American Chemical Society, 113(25), 9585–9595. Link

-

Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the nature of the "copper effect" in the Stille cross-coupling. The Journal of Organic Chemistry, 59(20), 5905–5911. Link

-

Renaud, J., Ouellet, S. G., & Ratovelomanana-Vidal, V. (1998). Highly efficient removal of organotin residues from reaction mixtures. Canadian Journal of Chemistry. (Methodology for KF/Silica purification).

-

Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the removal of organotin impurities.[2] Chemical Communications, (17), 1968-1969. Link

Application Note: One-Pot Synthesis of Stilbenes via Palladium-Catalyzed Stille Coupling with Tributyl(phenylethenyl)tin

Abstract

This guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of stilbenes, a class of compounds with significant applications in medicinal chemistry and materials science.[1] The methodology centers on the palladium-catalyzed Stille cross-coupling reaction, utilizing tributyl(phenylethenyl)tin as a key vinylstannane reagent. We will explore the mechanistic underpinnings of this reaction, offer field-proven insights into experimental design, and present a robust, step-by-step protocol for researchers. The advantages of a one-pot approach, which streamlines the synthetic process and reduces waste, are highlighted as a key strategy for efficient chemical synthesis.[2] Safety considerations for handling toxic organotin reagents are also thoroughly addressed to ensure a self-validating and safe experimental system.

Introduction: The Significance of Stilbenes and the Power of Stille Coupling

The stilbene scaffold (1,2-diphenylethylene) is a privileged structure found in numerous biologically active natural products and synthetic compounds.[3] Molecules like resveratrol and combretastatin A-4 have garnered immense interest for their potential therapeutic applications, including anticancer, antioxidant, and anti-inflammatory properties.[4][5] Consequently, the development of efficient and versatile synthetic routes to access stilbene derivatives is a critical endeavor for drug discovery and materials science.

While classic methods like the Wittig and Heck reactions are widely used, the Stille cross-coupling reaction offers distinct advantages, particularly its tolerance of a wide range of functional groups and the relative stability of the organostannane reagents to air and moisture.[6][7][8] The reaction facilitates the formation of a carbon-carbon bond between an organostannane and an organic halide, catalyzed by a palladium complex.[9]

This application note focuses on a one-pot strategy that leverages the Stille coupling of this compound with various aryl halides. The "one-pot" nature of this protocol obviates the need to isolate potentially unstable intermediates, thereby enhancing efficiency and minimizing material loss.[10] This approach represents a significant process improvement, saving time and resources while providing reliable access to a diverse library of stilbene analogues.

The Catalytic Heart of the Reaction: The Stille Coupling Mechanism

Understanding the mechanism of the Stille coupling is paramount for troubleshooting and optimizing the reaction. The process is a catalytic cycle driven by a palladium(0) species.[11]

The canonical cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (R¹-X), forming a Pd(II) complex. The stereochemistry of the electrophile is retained in this step.

-

Transmetalation: The organic group from the organostannane (R²-SnBu₃) is transferred to the Pd(II) complex, displacing the halide. This is often the rate-limiting step and results in the formation of a new Pd(II) intermediate with both organic partners attached.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6] This step also proceeds with retention of stereochemistry.

The choice of palladium source, ligands, and solvent is critical. Ligands with low donicity can dramatically accelerate the coupling.[7] Anhydrous, polar aprotic solvents such as THF, DMF, or NMP are typically employed to facilitate the reaction.[12]

Experimental Protocol: One-Pot Synthesis of 4-Methoxystilbene

This protocol details the synthesis of 4-methoxystilbene from 4-iodoanisole and this compound as a representative example.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier |

| 4-Iodoanisole | C₇H₇IO | 234.03 | 696-62-8 | Sigma-Aldrich |

| This compound | C₂₀H₃₄Sn | 393.19 | 79159-76-5 | Sigma-Aldrich[13] |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 | Sigma-Aldrich |

| Anhydrous Toluene | C₇H₈ | 92.14 | 108-88-3 | Sigma-Aldrich |

| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | Fisher Scientific |

| Saturated aq. KF solution | KF | 58.10 | 7789-23-3 | In-house prep. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Fisher Scientific |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 | VWR |

Safety Precautions: Handling Organotin Compounds

CRITICAL: Organotin compounds are highly toxic by all routes of exposure, including ingestion, inhalation, and skin contact.[14] They can affect the central nervous system and cause severe skin and eye irritation or burns.[15]

-

Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; use heavy-duty gloves or double-glove), and chemical safety goggles at all times.[17]

-

Waste Disposal: All organotin-contaminated waste (glassware, silica gel, aqueous layers) must be collected in a designated, sealed hazardous waste container for proper disposal according to institutional guidelines. Do not discharge to the environment.[16]

Step-by-Step Synthesis Protocol

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoanisole (1.17 g, 5.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with dry Argon or Nitrogen for 15 minutes.

-

Solvent and Reagent Addition: Add 25 mL of anhydrous toluene via syringe, followed by this compound (2.16 g, 5.5 mmol, 1.1 equiv).

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-16 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a 95:5 Hexanes:Ethyl Acetate mixture. The disappearance of the 4-iodoanisole spot indicates reaction completion.

-

Work-up - Quenching Tin: Cool the reaction mixture to room temperature. Add 25 mL of a saturated aqueous potassium fluoride (KF) solution and stir the resulting biphasic mixture vigorously for 1 hour. This procedure precipitates the tributyltin halide as a solid fluoride salt, which is easier to remove.

-

Extraction: Filter the mixture through a pad of Celite®, washing the pad with diethyl ether (20 mL). Transfer the filtrate to a separatory funnel, and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of hexanes to 98:2 hexanes:ethyl acetate to afford 4-methoxystilbene as a white solid.[18]

Expected Results and Optimization

The Stille coupling is generally high-yielding. The protocol described above can be adapted for a variety of aryl and heteroaryl halides. The table below provides representative conditions and expected outcomes.

| Aryl Halide (R¹-X) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ (3%) | Toluene | 90 | 12 | ~90% |

| 4-Bromobenzonitrile | Pd(PPh₃)₄ (5%) | DMF | 100 | 16 | ~85% |

| 3-Iodopyridine | Pd₂(dba)₃ (2.5%), P(2-furyl)₃ (10%) | THF | 70 | 10 | ~88% |

| 4-Chlorotoluene | PdCl₂(dppf) (5%) | Dioxane | 110 | 24 | ~65% |

Causality Behind Experimental Choices:

-

Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the order I > Br > OTf >> Cl.[6] More forcing conditions (higher temperatures, stronger ligands, different palladium sources) are often necessary for less reactive halides like chlorides.

-

Catalyst Choice: While Pd(PPh₃)₄ is a robust and common choice, other catalyst systems, such as those generated in situ from Pd₂(dba)₃ and phosphine ligands like P(t-Bu)₃ or P(2-furyl)₃, can offer improved reactivity for challenging substrates.

-

KF Work-up: The use of aqueous KF is a critical step for removing the highly nonpolar tributyltin byproduct. The fluoride ion has a high affinity for tin, forming an insoluble salt (Bu₃SnF) that can be filtered off or easily separated during chromatography.

Applications in Drug Development

The efficiency of this one-pot Stille protocol makes it an ideal tool for generating libraries of stilbene analogues for structure-activity relationship (SAR) studies. By varying the substitution pattern on the aryl halide, researchers can rapidly synthesize diverse compounds to probe biological targets. This approach accelerates the hit-to-lead optimization process in drug discovery programs targeting diseases like cancer, neurodegenerative disorders, and inflammatory conditions.[4][5][19]

References

-

Saiyed, A. S., & Bedekar, A. V. (2011). An efficient one-pot preparation of stilbene under Mizoroki–Heck reaction conditions. Tetrahedron Letters, 52(35), 4539-4541. Available at: [Link]

-

Organic Syntheses. (n.d.). Tributyl(3-methyl-2-butenyl)tin. Available at: [Link]

-

Contento, M., & Rinaldi, M. (2023). The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. Molecules, 28(11), 4390. Available at: [Link]

-

Maleczka, R. E., & Terstiege, I. (2000). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. Journal of the American Chemical Society, 122(45), 11028-11029. Available at: [Link]

-

Gallagher, W. P., Terstiege, I., & Maleczka, R. E. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(14), 3194-3204. Available at: [Link]

-

Li, J., et al. (2018). A simple and green procedure for the synthesis of stilbenoids by one-pot reaction. ISGC 2018 - 4th International Symposium on Green Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Stille reaction. Available at: [Link]

-

Likhtenshtein, G. (2010). Stilbenes: Preparation and Analysis. Wiley-VCH. Available at: [Link]

-

Evano, G., & Theunissen, C. (2019). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Beilstein Journal of Organic Chemistry, 15, 239-266. Available at: [Link]

-

Freie Universität Berlin. (2003). Synthesis of Stilbene Derivatives. Refubium. Available at: [Link]

-

Giacomini, E., et al. (2016). The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. Current medicinal chemistry, 23(34), 3809-3844. Available at: [Link]

-

Meringdal, J. W., & Menche, D. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]

-

Murugesan, S., et al. (2022). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Medicinal Chemistry, 13(5), 521-543. Available at: [Link]

-

Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. Available at: [Link]

-

Evano, G., & Theunissen, C. (2019). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Request PDF. Available at: [Link]

-

Hartwig, J. F. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 89(23), 16345-16365. Available at: [Link]

-

Likhtenshtein, G. (2010). Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Request PDF. Available at: [Link]

-

ChemRxiv. (2022). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. Available at: [Link]

-

Beletskaya, I. P. (2023). Organotin and organosilicon compounds in cross-coupling, aromatic nucleophilic substitution, and addition reactions. Oxford Academic. Available at: [Link]

- Google Patents. (2018). US9981887B1 - Synthesis of phenylethynylbenzenes.

-

Czerwińska, E., et al. (2023). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. PMC - NIH. Available at: [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]

-

The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! [Video]. YouTube. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Synthesis of trans-9-(2-phenylethenyl)anthracene. Available at: [Link]

-

CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS. Available at: [Link]

-